2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide

Medicinal Chemistry Purine Bioisosteres Physicochemical Profiling

2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide (CAS 63479-78-7) is a synthetic heterocyclic compound belonging to the vic-triazolo[4,5-c][1,2,6]thiadiazine 5,5-dioxide class. The scaffold is a recognized bioisostere of purine ring systems, where the 5,5-dioxide moiety mimics the electronic character of a carbonyl-containing heterocycle.

Molecular Formula C9H8N6O2S
Molecular Weight 264.27 g/mol
CAS No. 63479-78-7
Cat. No. B12811947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide
CAS63479-78-7
Molecular FormulaC9H8N6O2S
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2N=C3C(=NS(=O)(=O)NC3=N2)N
InChIInChI=1S/C9H8N6O2S/c10-8-7-9(14-18(16,17)13-8)12-15(11-7)6-4-2-1-3-5-6/h1-5H,(H2,10,13)(H,12,14)
InChIKeyVDPZCDIUHDBRIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide (CAS 63479-78-7): A Purine Bioisostere Scaffold for Targeted Procurement


2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide (CAS 63479-78-7) is a synthetic heterocyclic compound belonging to the vic-triazolo[4,5-c][1,2,6]thiadiazine 5,5-dioxide class [1]. The scaffold is a recognized bioisostere of purine ring systems, where the 5,5-dioxide moiety mimics the electronic character of a carbonyl-containing heterocycle [2]. The compound features a phenyl substituent at the N2 position and a free 7-amino group, providing specific vectors for molecular recognition distinct from its unsubstituted or alkyl-substituted analogs [1]. The molecular formula is C9H8N6O2S with a molecular weight of 264.26 g/mol .

Scaffold Purine bioisostere with 5,5-dioxide sulfone
Substitution N2-phenyl provides lipophilic recognition vector
Handle Free 7-amino group enables derivatization

Why a Generic Triazolothiadiazine Cannot Substitute for 2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide in Bioisostere-Based Design


The vic-triazolo[4,5-c][1,2,6]thiadiazine 5,5-dioxide core is a chemically validated purine bioisostere scaffold, but its biochemical recognition and physicochemical properties are exquisitely sensitive to N2-substitution [1]. The 2-phenyl derivative benefits from the specific steric and electronic contributions of the aromatic ring, which modulates both the electron density of the triazole ring and the spatial orientation of the 7-amino group [2]. Generic substitution with the unsubstituted parent (7-amino-2H,4H-vic-triazolo[4,5-c][1,2,6]thiadiazine 5,5-dioxide) or the 2,4-dimethyl analog results in a fundamentally different hydrogen-bond donor/acceptor profile and lipophilicity, directly impacting target engagement in purine-binding pockets [3]. This precludes simple interchangeability in any application requiring specific adenosine, xanthine, or guanosine mimetic character.

Unsubstituted parent Lower lipophilicity may shift membrane permeability and target engagement profile
2,4-Dimethyl analog Altered H-bond donor/acceptor topology may reduce adenosine/guanosine mimetic fidelity
[3,4-b] regioisomers Absence of 5,5-dioxide sulfone removes key H-bond acceptor sites for purine-binding pockets

Quantitative Differentiation Evidence for 2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide


N2-Phenyl Substitution Confers a Measurable Increase in Calculated Lipophilicity Relative to the Unsubstituted Parent Scaffold

The 2-phenyl substituent of CAS 63479-78-7 introduces a calculated logP contribution that is substantially higher than that of the unsubstituted 7-amino-2H,4H-vic-triazolo[4,5-c][1,2,6]thiadiazine 5,5-dioxide parent compound. This lipophilicity shift alters membrane permeability potential and protein binding characteristics, a critical parameter for adenosine receptor or kinase-targeted purine mimetics [1]. While experimentally determined logP values are not available in the identified primary literature, the structural difference is unambiguous based on the replacement of a hydrogen atom with a phenyl ring [2].

Lipophilicity shift
Data to verify
ΔClogP ≈ +1.5
Reported lipophilicity increase may support cell-permeable purine mimetic design
Experimental logP not available; in silico estimation only
Medicinal Chemistry Purine Bioisosteres Physicochemical Profiling

Crystal Structure of the 2,4-Dimethyl Analog Confirms Stereoelectronic Impact of N2-Substitution on the Triazolo-Thiadiazine Core

The single-crystal X-ray structure of 7-amino-2,4-dimethyl-2H,4H-1,2,3-triazolo[4,5-c][1,2,6]thiadiazine 5,5-dioxide has been solved, revealing that N2-alkyl substitution induces measurable bond-length alterations within the triazole ring compared to the unsubstituted parent [1]. Specifically, the N2–N3 bond length in the dimethyl analog is 1.310(3) Å, reflecting sp² character influenced by the substituent. The 2-phenyl analog (CAS 63479-78-7) is predicted to exhibit a comparable perturbation of triazole electron density due to the electron-withdrawing phenyl group, which differentiates it from the 2H-unsubstituted form [2].

Triazole bond length
Class-level inference
Target: N2–N3 ~1.31–1.33 Å (predicted)
Dimethyl analog: 1.310(3) Å (X-ray)
Shorter N2–N3 bond suggests altered triazole electron density relevant to H-bonding
Based on 2,4-dimethyl analog crystallography; 2-phenyl data inferred
Structural Biology X-ray Crystallography Purine Bioisosterism

Alternative Triazolothiadiazine Regioisomers (1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines) Exhibit Distinct Antimicrobial SAR, Underscoring the Critical Role of Ring Fusion Geometry

A series of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines bearing trichlorophenyl moieties were evaluated for antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 8 to 128 µg/mL against S. aureus and E. coli depending on substituent pattern [1]. In contrast, the [4,5-c][1,2,6]thiadiazine 5,5-dioxide scaffold of CAS 63479-78-7 presents a fundamentally different electrostatic surface due to the sulfone group, which is absent in the [3,4-b] series [2]. This results in a distinct hydrogen-bond acceptor topology at the sulfone oxygens, providing an additional interaction site not available in non-oxidized thiadiazine analogs. Direct biological comparison data between the two regioisomeric series are not available.

Sulfone H-bond sites
Context-dependent
Target: 2 S=O H-bond acceptors
[3,4-b] regioisomers: 0 S=O sites
5,5-dioxide group introduces interaction sites absent in non-oxidized thiadiazine regioisomers
Direct biological comparison data not available
Antimicrobial Activity Structure-Activity Relationship Heterocyclic Chemistry

High-Impact Application Scenarios for 2-Phenyl-2,4-dihydro(1,2,3)triazolo(4,5-c)(1,2,6)thiadiazin-7-amine 5,5-dioxide in Research and Early-Stage Discovery


Adenosine Receptor Subtype Profiling Using a 2-Phenyl Purine Bioisostere Scaffold

The 2-phenyl substituent on CAS 63479-78-7 provides a lipophilic handle that distinguishes it from the unsubstituted parent scaffold. This compound can serve as a core template for synthesizing adenosine A1, A2A, or A3 receptor ligands, where the 7-amino group permits further derivatization (e.g., Schiff base formation, amide coupling) while the 5,5-dioxide moiety mimics the 6-oxo group of adenosine [1]. Procurement is indicated when the goal is to explore N2-aryl SAR around a purine-mimetic core without initiating de novo scaffold synthesis.

Xanthine Oxidase Inhibitor Lead Generation Using a 5,5-Dioxide Bioisostere

The 5,5-dioxide moiety in CAS 63479-78-7 electronically mimics the carbonyl group of xanthine, positioning this compound as a potential transition-state analog inhibitor of xanthine oxidase [2]. The 2-phenyl group offers a vector for binding to the enzyme's hydrophobic cavity adjacent to the active site. Researchers requiring a pre-formed sulfone-containing purine mimetic for enzymatic screening should select this compound over non-oxidized thiadiazine alternatives (e.g., [3,4-b] regioisomers) that lack the critical H-bond acceptor sulfone oxygens .

Kinase Inhibitor Fragment Library Expansion with a Triazolo-Thiadiazine Sulfone Core

The 7-amino group provides a native attachment point for fragment linking or functionalization, while the 2-phenyl ring occupies the ribose pocket or hydrophobic sub-pocket in kinase ATP-binding sites. This scaffold is structurally validated as a purine bioisostere [1]. Procurement of CAS 63479-78-7 is recommended for fragment-based drug discovery programs targeting kinases where a sulfone-containing adenine mimetic is desired, as an alternative to the more common pyrazolo[3,4-d]pyrimidine or pyrrolo[2,3-d]pyrimidine cores [2].

Methodological Reference Standard for Analytical Characterization of N2-Aryl Triazolothiadiazine 5,5-Dioxides

CAS 63479-78-7 serves as a characterized reference compound for establishing analytical protocols (HPLC, LC-MS, NMR) for the broader class of N2-substituted vic-triazolo[4,5-c][1,2,6]thiadiazine 5,5-dioxides. Its reported physicochemical properties (molecular weight 264.26, density 1.9 g/cm³, boiling point 439.1 °C) provide benchmarks for purity assessment and identity confirmation in quality control workflows for custom-synthesized libraries derived from this scaffold.

Application
Selection Property
Validation Focus
Adenosine receptor subtype profiling
N2-phenyl lipophilic handle for receptor SAR
Subtype selectivity and derivatization tolerance
Xanthine oxidase inhibitor lead generation
5,5-dioxide sulfone as xanthine carbonyl mimic
Sulfone-dependent target engagement validation
Kinase inhibitor fragment library expansion
Triazolo-thiadiazine sulfone adenine mimetic core
Fragment linking at 7-amino position for kinase ATP site
Analytical reference standard
Characterized physicochemical property benchmarks
Purity assessment and identity confirmation protocols
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